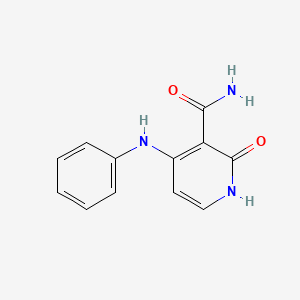

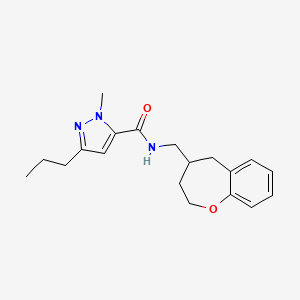

![molecular formula C19H13FO4 B5545003 3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)

3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks such as acetophenones and malonates. For example, the synthesis and reactions of compounds with similar structures have been explored through various methods, including the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, followed by reactions with aniline, o-phenylenediamine, and o-aminophenol. These steps lead to compounds that undergo further transformations, highlighting the complexity of synthesizing these molecules (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using spectroscopic techniques and X-ray crystallography. For instance, the structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, and its derivatives were elucidated using NMR spectroscopy and X-ray crystallography, revealing detailed insights into their molecular configurations and stereochemistry (Barili et al., 2001).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. Such reactions are pivotal for further functionalization and transformation of the molecular scaffold into more complex derivatives with potential applications in various fields. The serendipitous stereoselective synthesis of fluorescent dyes via reactions of 3-formylchromones with alkyl isocyanides exemplifies the chemical reactivity of this class, leading to compounds with unique optical properties (Teimouri, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. Studies on the crystal structure and physico-chemical properties of related compounds provide valuable information on their stability, molecular interactions, and potential applications in material science (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and photophysical properties, are essential for their application in synthesis and as functional materials. For example, the novel synthesis and characterization of substituted furo[3,2-c]chromen-4-ones via multi-component reactions highlight the versatility and reactivity of this class of compounds, paving the way for their application in developing new materials and pharmaceuticals (Zhou et al., 2013).

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing in Protic Environments

One interesting application of compounds structurally similar to 3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is in the development of environment-sensitive fluorophores. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits significant fluorescence in protic solvents, such as methanol, while being almost nonfluorescent in aprotic solvents like n-hexane. This property makes it applicable in creating fluorogenic sensors with "off-on" fluorescence capabilities, particularly useful in biological and environmental sensing applications (Uchiyama et al., 2006).

Novel Flavonoid Identification and Potential Therapeutic Applications

The phytochemical examination of Millettia ovalifolia's bark led to the identification of a novel flavonoid and other compounds with significant inhibition properties against the cytosolic form of bovine carbonic anhydrase-II. This flavonoid demonstrates potential as a pharmacophore for treating various disorders, indicating the broader implications of studying such compounds for drug discovery (Rahman et al., 2015).

Fluorescent Dye Development

Research into the synthesis of new organic fluorophores, such as (1Z)-3-(alkylimino)-1-[(chromone-3-yl)methylene]-1,3-dihydro-9H-furo[3,4-b]chromen-9-one, has led to compounds that exhibit strong blue emission in solutions. These reactions involve cycloaddition and electrophilic aromatic substitution, showcasing the utility of such compounds in developing novel fluorescent dyes for various applications, including materials science and bioimaging (Teimouri, 2011).

Advanced Synthesis Techniques

The synthesis of complex molecules often involves multifaceted reactions. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates the nuanced approaches required to create highly specific compounds with potential applications in material science and pharmaceuticals. Such studies underscore the importance of innovative synthetic routes for the advancement of chemical sciences (Pimenova et al., 2003).

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4/c1-10-5-19(21)24-18-8-17-13(7-12(10)18)14(9-23-17)11-3-4-16(22-2)15(20)6-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCFCGUEHHGMPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

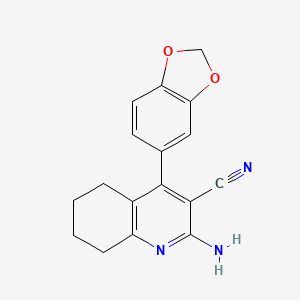

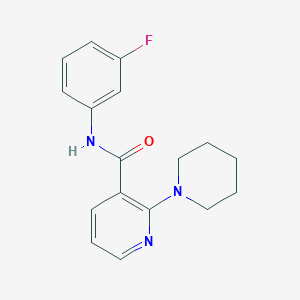

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

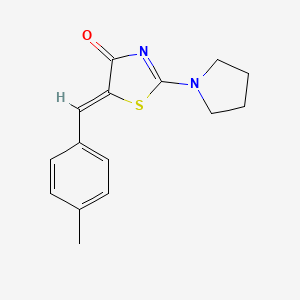

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)

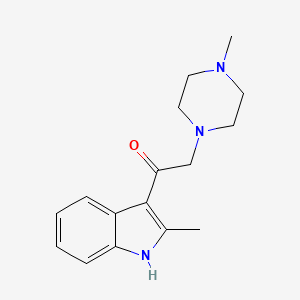

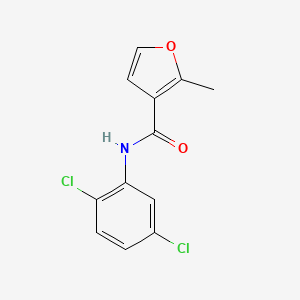

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)

![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)